Ring Expansion to Azepane Increases Molecular Weight by 14.02 g/mol vs. Piperidine Analog
The target compound’s seven-membered azepane ring results in a molecular weight of 189.68 g/mol. This is 14.02 g/mol heavier than the six-membered piperidine analog (175.66 g/mol) and 28.05 g/mol heavier than the five-membered pyrrolidine analog (161.63 g/mol) . This quantifiable difference directly impacts fragment-based drug design strategies where strict molecular weight cutoffs are applied.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 189.68 g/mol |
| Comparator Or Baseline | 1-(2-Chloropropanoyl)piperidine: 175.66 g/mol; 1-(2-Chloropropanoyl)pyrrolidine: 161.63 g/mol |
| Quantified Difference | +14.02 g/mol (vs. piperidine); +28.05 g/mol (vs. pyrrolidine) |
| Conditions | Calculated from molecular formula (C9H16ClNO vs. C8H14ClNO vs. C7H12ClNO). Data sourced from AKSci and Fluorochem technical datasheets. |
Why This Matters
A 14 g/mol increase significantly changes ligand efficiency metrics; procurement must be exact to avoid altering a lead series’ established physicochemical property window.
